

experimental protocol for the synthesis of "4-(Difluoromethoxy)benzenesulfonamide"

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)benzenesulfonamide

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Synthesis of 4-(Difluoromethoxy)benzenesulfonamide: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **4-(Difluoromethoxy)benzenesulfonamide**, a valuable intermediate in the development of pharmaceutical and agrochemical agents. The synthesis is a two-step process commencing with the chlorosulfonation of 1-(difluoromethoxy)benzene to yield 4-(difluoromethoxy)benzenesulfonyl chloride, which is subsequently aminated to the final product.

Key Reaction Intermediates and Product

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Physical State
1-(Difluoromethoxy)benzene	C ₇ H ₆ F ₂ O	144.12	Liquid
Chlorosulfonic acid	HSO ₃ Cl	116.52	Liquid
4-(Difluoromethoxy)benzenesulfonyl chloride	C ₇ H ₅ ClF ₂ O ₃ S	242.63	Liquid
Ammonia (28% aqueous solution)	NH ₃	17.03	Liquid
4-(Difluoromethoxy)benzenesulfonamide	C ₇ H ₇ F ₂ NO ₃ S	223.19	Solid

Experimental Protocols

Step 1: Synthesis of 4-(Difluoromethoxy)benzenesulfonyl chloride

This procedure outlines the chlorosulfonation of 1-(difluoromethoxy)benzene.

Materials:

- 1-(Difluoromethoxy)benzene
- Chlorosulfonic acid
- Dichloromethane (DCM)
- Ice
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(difluoromethoxy)benzene in dichloromethane.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add chlorosulfonic acid (1.5 to 2.0 molar equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The addition of chlorosulfonic acid to benzene derivatives is a common method for preparing benzenesulfonyl chlorides.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Carefully pour the reaction mixture over crushed ice with stirring.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-(difluoromethoxy)benzenesulfonyl chloride as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-(Difluoromethoxy)benzenesulfonamide

This procedure describes the amination of 4-(difluoromethoxy)benzenesulfonyl chloride.

Materials:

- 4-(Difluoromethoxy)benzenesulfonyl chloride
- Aqueous ammonia (28% solution)
- Ice bath
- Stirring apparatus
- Buchner funnel and filter paper
- Beaker
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- In a beaker equipped with a stirrer, cool an excess of 28% aqueous ammonia solution in an ice bath.
- Slowly add the crude 4-(difluoromethoxy)benzenesulfonyl chloride from Step 1 to the cold, stirred ammonia solution. The reaction of sulfonyl chlorides with ammonia is a standard method for the synthesis of sulfonamides.
- A white precipitate of **4-(difluoromethoxy)benzenesulfonamide** will form.
- Continue stirring the mixture in the ice bath for 30-60 minutes after the addition is complete.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the filter cake with cold water to remove any residual ammonia and ammonium salts.

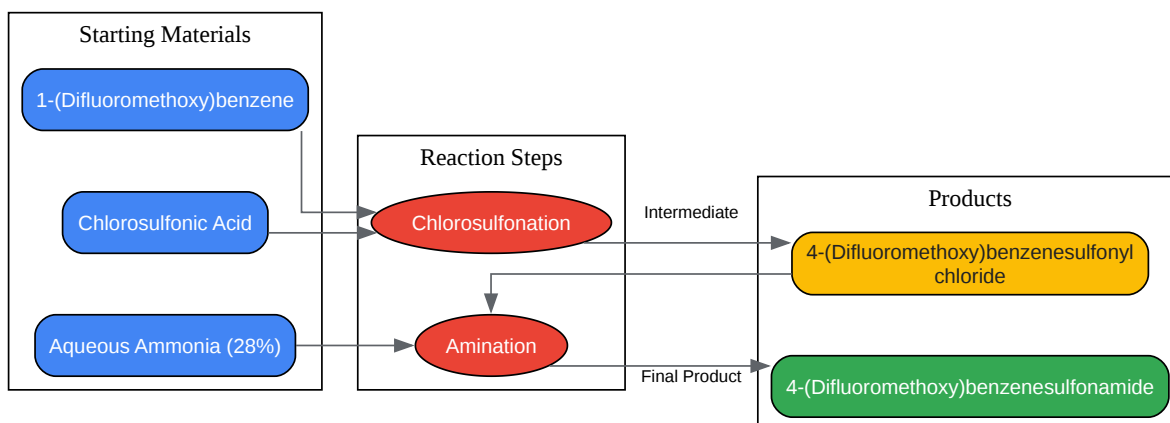
- Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **4-(difluoromethoxy)benzenesulfonamide** as a white to off-white solid.[1]
- Dry the purified product under vacuum. The melting point of the final product is reported to be in the range of 110-115 °C.[1]

Quantitative Data Summary

Step	Reactants	Product	Theoretical Yield (g)	Actual Yield (g)	Yield (%)	Purity (by HPLC)
1	1-(Difluoromethoxy)benzene, Chlorosulfonic acid	4-(Difluoromethoxy)benzenesulfonyl chloride	-	-	-	-
2	4-(Difluoromethoxy)benzenesulfonyl chloride, Aqueous ammonia	4-(Difluoromethoxy)benzenesulfonamide	-	-	-	≥ 98%[1]

Note: Specific yields are dependent on the reaction scale and optimization of conditions. The purity of the final product is expected to be high after recrystallization.

Synthesis Workflow



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Caption: Synthetic pathway for **4-(Difluoromethoxy)benzenesulfonamide**.

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References

- 1. chemimpex.com [chemimpex.com]
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